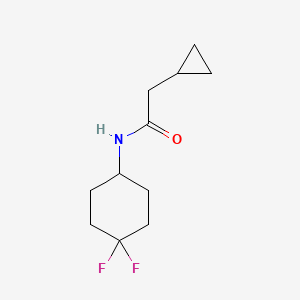

2-cyclopropyl-N-(4,4-difluorocyclohexyl)acetamide

Description

Properties

IUPAC Name |

2-cyclopropyl-N-(4,4-difluorocyclohexyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17F2NO/c12-11(13)5-3-9(4-6-11)14-10(15)7-8-1-2-8/h8-9H,1-7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIISTQMTAMUFQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)NC2CCC(CC2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

molecular weight and formula of 2-cyclopropyl-N-(4,4-difluorocyclohexyl)acetamide

Abstract

This technical guide provides a comprehensive overview of 2-cyclopropyl-N-(4,4-difluorocyclohexyl)acetamide, a novel chemical entity with significant potential in modern drug discovery. The strategic incorporation of a cyclopropyl group and a gem-difluorocyclohexyl moiety suggests a compound designed for enhanced metabolic stability, potent biological activity, and favorable pharmacokinetic properties. This document details the molecule's fundamental chemical properties, outlines a robust synthetic pathway, predicts its key analytical signatures for structural confirmation, and delves into the scientific rationale for its design, highlighting its potential applications for researchers, medicinal chemists, and drug development professionals.

Introduction: Rationale and Potential Significance

The pursuit of novel chemical matter with improved "drug-like" properties is a cornerstone of modern pharmaceutical research. The design of 2-cyclopropyl-N-(4,4-difluorocyclohexyl)acetamide is a prime example of a targeted strategy to address common challenges in drug development, such as metabolic instability and off-target effects. The inclusion of the cyclopropyl ring, a motif present in over 60 marketed pharmaceutical agents, is known to enhance potency, introduce conformational rigidity, and improve metabolic stability.[1] Concurrently, the gem-difluorocyclohexyl group serves as a valuable bioisostere, capable of modulating lipophilicity and pKa, while also blocking sites of oxidative metabolism.[2][3] This guide aims to provide a detailed scientific foundation for the synthesis, characterization, and potential utility of this promising molecule.

Core Molecular Attributes

A thorough understanding of the fundamental physicochemical properties of a compound is critical for its development and application.

Chemical Structure and Formula

The systematic IUPAC name for the title compound is 2-cyclopropyl-N-(4,4-difluorocyclohexyl)acetamide. Its structure is characterized by a central acetamide core, with a cyclopropyl group at the alpha-position to the carbonyl and a 4,4-difluorocyclohexyl substituent on the amide nitrogen.

Molecular Formula: C₁₁H₁₆F₂NO

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of 2-cyclopropyl-N-(4,4-difluorocyclohexyl)acetamide.

| Property | Value |

| Molecular Weight | 233.25 g/mol |

| Monoisotopic Mass | 233.1227 u |

| Topological Polar Surface Area (TPSA) | 29.1 Ų |

| Calculated logP (XLogP3) | 2.1 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 3 |

These values are computationally derived and provide a preliminary assessment of the molecule's properties.

Synthetic Protocol: A Reliable Pathway

The synthesis of 2-cyclopropyl-N-(4,4-difluorocyclohexyl)acetamide can be efficiently achieved through a convergent synthesis strategy, culminating in an amide bond formation. The key precursors are cyclopropylacetic acid and 4,4-difluorocyclohexanamine.

Synthesis of Precursors

4,4-Difluorocyclohexanamine: This precursor can be synthesized from commercially available 4,4-difluorocyclohexanone. A standard method involves reductive amination, where the ketone is reacted with an ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride).

Cyclopropylacetic acid: This reagent is commercially available. Alternatively, it can be prepared from cyclopropylmethyl bromide via the formation of a Grignard reagent followed by carboxylation with carbon dioxide.

Amide Coupling Reaction

The final step involves the formation of the amide bond between cyclopropylacetic acid and 4,4-difluorocyclohexanamine. Due to the potential for a competing acid-base reaction, a coupling agent is necessary to activate the carboxylic acid.[4] Two highly effective and widely used methods are presented below.

Method A: DCC Coupling

N,N'-Dicyclohexylcarbodiimide (DCC) is a classic and effective coupling reagent.[5][6]

-

Step 1: Activation. Cyclopropylacetic acid (1.0 eq) is dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). DCC (1.1 eq) is added, and the mixture is stirred at room temperature for 15-30 minutes. This forms a highly reactive O-acylisourea intermediate.

-

Step 2: Amidation. 4,4-difluorocyclohexanamine (1.0 eq) is added to the reaction mixture.

-

Step 3: Reaction Monitoring and Workup. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the dicyclohexylurea (DCU) byproduct, which is poorly soluble, is removed by filtration. The filtrate is then subjected to a standard aqueous workup and purification by column chromatography.

Method B: HATU Coupling

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a modern and highly efficient coupling reagent known for its rapid reaction times and high yields.[7][8]

-

Step 1: Reaction Setup. Cyclopropylacetic acid (1.0 eq), 4,4-difluorocyclohexanamine (1.0 eq), and HATU (1.1 eq) are dissolved in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Step 2: Base Addition. A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) (2.0 eq), is added to the mixture.

-

Step 3: Reaction and Purification. The reaction is stirred at room temperature until completion (as monitored by TLC or LC-MS). The product is then isolated through an aqueous workup and purified by column chromatography.

Caption: Synthetic workflow for 2-cyclopropyl-N-(4,4-difluorocyclohexyl)acetamide.

Structural Elucidation: Predicted Analytical Data

Confirmation of the molecular structure is paramount. Based on known spectroscopic data for analogous compounds, the following analytical signatures are predicted for 2-cyclopropyl-N-(4,4-difluorocyclohexyl)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl and difluorocyclohexyl moieties. The cyclopropyl protons will likely appear in the upfield region (δ 0.2-1.0 ppm) as complex multiplets.[9] The methylene protons adjacent to the carbonyl (C2-H) are expected around δ 2.1-2.3 ppm. The protons of the difluorocyclohexyl ring will be observed in the range of δ 1.5-2.2 ppm, with the proton on the nitrogen-bearing carbon (C1'-H) appearing further downfield (δ 3.8-4.2 ppm). The amide proton (N-H) will likely be a broad singlet or a doublet in the region of δ 5.5-7.5 ppm.

-

¹³C NMR: The carbon spectrum will show distinct signals for each carbon environment. The cyclopropyl carbons are expected in the range of δ 5-15 ppm. The carbonyl carbon should appear significantly downfield (δ 170-175 ppm). The carbon bearing the two fluorine atoms (C4') will be a triplet due to C-F coupling, appearing around δ 120-125 ppm.

-

¹⁹F NMR: The fluorine NMR spectrum will provide a clear signature for the gem-difluoro group. A single resonance is expected, likely in the range of -90 to -110 ppm (relative to CFCl₃), which may exhibit complex coupling with the adjacent protons.[10]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₁₁H₁₆F₂NO) by providing a highly accurate mass measurement of the molecular ion [M+H]⁺.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show a strong absorption band for the amide C=O stretch around 1640-1680 cm⁻¹ and an N-H stretch in the region of 3200-3400 cm⁻¹. The C-F stretching vibrations will likely appear in the 1000-1200 cm⁻¹ range.

Applications in Drug Discovery and Development

The rational design of 2-cyclopropyl-N-(4,4-difluorocyclohexyl)acetamide incorporates two structural motifs with well-documented benefits in medicinal chemistry.

The Role of the Cyclopropyl Group

The cyclopropyl group is a versatile fragment in drug design.[11][12] Its key contributions include:

-

Metabolic Stability: The cyclopropyl ring is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[11]

-

Conformational Rigidity: The rigid nature of the cyclopropyl ring can lock the molecule into a bioactive conformation, potentially increasing its binding affinity to the target protein.[1]

-

Modulation of Physicochemical Properties: It can influence lipophilicity and aqueous solubility, properties critical for oral bioavailability.

The Significance of the Gem-Difluorocyclohexyl Moiety

The introduction of fluorine, particularly as a gem-difluoro group, is a powerful strategy in medicinal chemistry.[13][14] The 4,4-difluorocyclohexyl group offers several advantages:

-

Bioisosteric Replacement: The CF₂ group can act as a bioisostere for a carbonyl group or other polar functionalities, allowing for the fine-tuning of electronic properties and binding interactions.[2][3]

-

Blocking Metabolic Hotspots: The gem-difluoro substitution effectively blocks potential sites of oxidative metabolism on the cyclohexyl ring, enhancing the metabolic stability of the molecule.[15]

-

Modulation of pKa and Lipophilicity: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups and alter the overall lipophilicity of the compound, which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.[16]

Caption: Rationale for the molecular design of 2-cyclopropyl-N-(4,4-difluorocyclohexyl)acetamide.

Conclusion

2-cyclopropyl-N-(4,4-difluorocyclohexyl)acetamide represents a thoughtfully designed molecule with considerable potential for application in drug discovery programs. Its synthesis is accessible through established and reliable chemical transformations. The strategic combination of the metabolically robust and conformationally constraining cyclopropyl group with the pKa- and lipophilicity-modulating, metabolically-blocking gem-difluorocyclohexyl moiety makes this compound a compelling candidate for lead optimization campaigns across various therapeutic areas. This technical guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the biological activities of this promising chemical entity.

References

-

Chemistry LibreTexts. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]

-

Wikipedia. HATU. [Link]

-

RSC. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. [Link]

-

Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

-

YouTube. (2013, February 26). mechanism of amide formation with DCC. [Link]

-

Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

-

ResearchGate. (2024). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. [Link]

-

ResearchGate. (2010, June). ChemInform Abstract: Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. [Link]

-

MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Leveraging Fluorinated Compounds in Pharmaceutical Research: A Focus on Intermediates. [Link]

-

Common Organic Chemistry. Amine to Amide (Coupling) - HATU. [Link]

-

ChemRxiv. (2024). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. [Link]

-

ChemRxiv. (2024). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. [Link]

-

Bentham Science. (2021, May 31). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. [Link]

-

ACS Publications. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

-

YouTube. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. [Link]

-

Docentes FCT NOVA. (2010, February 3). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. [Link]

-

National Academies Press. (2006). Chapter: 3 Pharmacokinetics of Fluoride. [Link]

-

NIH. (2021, January 29). Metabolism and Toxicity of Fluorine Compounds. [Link]

-

Semantic Scholar. (1965, May 15). Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. [Link]

-

University of Ottawa. 19Flourine NMR. [Link]

-

ACS Publications. Nuclear magnetic resonance spectra of cyclopropyl derivatives. [Link]

-

NIH. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

-

ResearchGate. Comparison of the cyclopropyl signals in the ¹H NMR spectra of the.... [Link]

-

UCSB. 19F Chemical Shifts and Coupling Constants. [Link]

-

PubMed. (2024, December 23). 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. [Link]

-

PubMed. (2019, October 18). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. [Link]

-

ChemRxiv. Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. [Link]

-

Chemspace. Bioisosteric Replacements. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

PubChem. 2-chloro-N-cyclopropylacetamide. [Link]

-

ResearchGate. Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. [Link]

-

PubMed. (2013, February 15). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. [Link]

- Google Patents. US4590292A - Process for the manufacture of cyclopropylamine.

Sources

- 1. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. thieme-connect.com [thieme-connect.com]

- 7. HATU - Wikipedia [en.wikipedia.org]

- 8. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 9. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 13. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. eurekaselect.com [eurekaselect.com]

Metabolic Stability of 4,4-Difluorocyclohexyl Amides in Drug Discovery

Executive Summary

In modern medicinal chemistry, the 4,4-difluorocyclohexyl moiety has emerged as a high-value bioisostere for the cyclohexyl group. Its primary utility lies in blocking metabolic soft spots —specifically the 4-position of the cyclohexane ring, which is highly prone to cytochrome P450 (CYP450) mediated hydroxylation. Beyond metabolic blockade, the gem-difluoro substitution introduces unique electronic effects that modulate lipophilicity (LogD), lower the basicity of proximal amines (pKa), and alter ring conformation (puckering), often resulting in improved oral bioavailability and half-life without sacrificing target affinity.

This guide provides a technical deep-dive into the mechanistic rationale, synthesis, and validation of 4,4-difluorocyclohexyl amides, supported by case studies such as the CCR5 antagonist Maraviroc .

Mechanistic Basis of Stabilization

The "Fluorine Effect" on Metabolism

The cyclohexyl ring is a common lipophilic spacer in drug discovery, but it suffers from a major liability: oxidative metabolism . CYP450 enzymes (particularly CYP3A4) readily hydroxylate the carbon atoms at the 3- and 4-positions.

The introduction of a gem-difluoro group at the 4-position confers stability through three distinct mechanisms:

-

Bond Strength: The C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~99 kcal/mol), rendering the 4-position effectively inert to hydrogen atom abstraction by the high-valent iron-oxo species of CYP450.

-

Electronic Deactivation: The strong electronegativity of the two fluorine atoms withdraws electron density from the ring system (inductive effect,

). This lowers the electron density at adjacent C-H bonds (3- and 5-positions), making them less nucleophilic and raising the activation energy for oxidation at these secondary sites. -

Lipophilicity Modulation: Unlike a gem-dimethyl group, which increases lipophilicity (and often metabolic clearance), the gem-difluoro group reduces the overall lipophilicity (LogP) of the ring due to the high polarity of the C-F bonds, while maintaining a similar steric volume.

Impact on Physicochemical Properties[1][2][3]

-

pKa Modulation: When the cyclohexyl ring is attached to a basic amine (e.g., in 4,4-difluorocyclohexylamines), the electron-withdrawing fluorine atoms can lower the pKa of the amine by 0.5 to 1.5 log units . This reduces the percentage of ionized drug at physiological pH, potentially improving membrane permeability.

-

Conformational Locking: The gauche effect associated with C-F bonds can bias the cyclohexane ring into a specific chair conformation, potentially reducing the entropic penalty of binding to the target protein.

Mechanism Diagram

The following diagram illustrates the metabolic blockade provided by the gem-difluoro substitution.

Caption: Mechanism of metabolic stabilization. The gem-difluoro modification prevents CYP450-mediated hydroxylation at the vulnerable 4-position.

Case Study & Data Analysis

The Maraviroc Example

Maraviroc (Selzentry/Celsentri), a CCR5 antagonist for HIV treatment, is the quintessential example of this moiety's utility.[1] The molecule features a 4,4-difluorocyclohexanecarboxamide core.[2]

-

Optimization Challenge: Early analogs with a simple cyclohexyl group showed rapid clearance due to extensive hydroxylation.

-

Solution: Incorporation of the 4,4-difluoro group blocked the primary site of metabolism.

-

Nuance: While the 4-position was blocked, metabolic profiling revealed that minor oxidation still occurred at the 2- and 3-positions and via N-dealkylation, but the overall metabolic stability was sufficiently improved to allow for twice-daily oral dosing.

Matched Molecular Pair (MMP) Analysis

The table below summarizes the typical shifts in physicochemical and ADME properties when replacing a Cyclohexyl group with a 4,4-Difluorocyclohexyl group in a generic amide scaffold.

| Property | Cyclohexyl Analog | 4,4-Difluorocyclohexyl Analog | Impact / Rationale |

| Metabolic Stability (HLM | High (> 50 µL/min/mg) | Low (< 15 µL/min/mg) | Primary Benefit: Blocks C4 hydroxylation. |

| Lipophilicity (cLogP) | 3.5 | 3.1 | Favorable: C-F polarity lowers LogP, improving solubility. |

| Basicity (pKa of adjacent amine) | 9.5 | 8.8 | Variable: Inductive effect reduces basicity; may improve permeability. |

| Solubility (Kinetic) | Low | Moderate/High | Dipole moment of C-F bonds increases solvation. |

| Molecular Weight | X | X + 36 Da | Slight increase; usually negligible for ligand efficiency. |

Experimental Protocols

Synthesis of 4,4-Difluorocyclohexanecarboxylic Acid

This key building block is often synthesized from the ethyl ester precursor.

Reagents:

-

Ethyl 4,4-difluorocyclohexanecarboxylate (Commercial or synthesized via DAST fluorination of ethyl 4-oxocyclohexanecarboxylate)

-

Lithium Hydroxide (LiOH)[3]

-

Tetrahydrofuran (THF), Water (

)[3] -

Hydrochloric Acid (HCl)

Protocol:

-

Dissolution: Dissolve ethyl 4,4-difluorocyclohexanecarboxylate (1.0 eq) in a mixture of THF and water (2:1 ratio).

-

Hydrolysis: Add LiOH monohydrate (5.0 eq) to the solution.

-

Reaction: Stir the mixture vigorously at room temperature for 12–16 hours. Monitor by LC-MS for disappearance of the ester.

-

Workup:

-

Dilute with Ethyl Acetate (EtOAc).

-

Acidify the aqueous layer to pH ~4 using 1M HCl.[3]

-

Separate phases. Extract the aqueous layer twice with EtOAc.

-

-

Purification: Combine organic layers, wash with brine, dry over

, and concentrate in vacuo. The product, 4,4-difluorocyclohexanecarboxylic acid , is typically obtained as a white solid (Yield >95%) and can be used in amide coupling without further purification.

Microsomal Stability Assay (HLM)

To validate the stability improvement, a comparative intrinsic clearance assay is required.

Materials:

-

Human Liver Microsomes (HLM) (20 mg/mL protein concentration)

-

NADPH Regenerating System (Mg

, Glucose-6-phosphate, G6P dehydrogenase, NADP+) -

Test Compounds (10 mM DMSO stock)

-

Phosphate Buffer (100 mM, pH 7.4)

Protocol:

-

Preparation: Prepare a 1 µM solution of the test compound in Phosphate Buffer (0.1% DMSO final).

-

Pre-incubation: Mix 1 µM compound solution with HLM (0.5 mg/mL final protein conc) and incubate at 37°C for 5 minutes.

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: At time points

min, remove aliquots (50 µL). -

Quenching: Immediately transfer aliquots into cold Acetonitrile (150 µL) containing an internal standard (e.g., Tolbutamide).

-

Analysis: Centrifuge samples (4000 rpm, 20 min) and analyze the supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. The slope

is used to calculate

Optimization Workflow

The following decision tree outlines when to deploy the 4,4-difluorocyclohexyl moiety during Lead Optimization.

Caption: Strategic workflow for implementing 4,4-difluorocyclohexyl bioisosterism in drug design.

References

-

Walker, D. K., et al. (2005).[2] "Pharmacokinetics and Metabolism of the HIV-1 CCR5 Antagonist Maraviroc in Laboratory Animals and Humans." Drug Metabolism and Disposition, 33(5), 587–595. Link

-

Wang, Y., et al. (2022).[4][5] "Turning the Other Cheek: Influence of the cis-Tetrafluorocyclohexyl Motif on Physicochemical and Metabolic Properties." ACS Medicinal Chemistry Letters, 13(9), 1517–1523.[6] Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Price, D. A., et al. (2005).[2] "Physical properties and synthesis of 4,4-difluorocyclohexanecarboxylic acid derivatives." Tetrahedron Letters, 46(29), 5005-5007. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Maraviroc [drugfuture.com]

- 3. 4,4-Difluorocyclohexanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Turning the Other Cheek: Influence of the cis-Tetrafluorocyclohexyl Motif on Physicochemical and Metabolic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN106045828A - Preparation method of 4,4'-difluorobenzophenone - Google Patents [patents.google.com]

- 6. Turning the Other Cheek: Influence of the cis-Tetrafluorocyclohexyl Motif on Physicochemical and Metabolic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Preamble: A Proactive Approach to Laboratory Safety for Novel Chemical Entities

An In-depth Technical Guide for the Safe Handling of 2-cyclopropyl-N-(4,4-difluorocyclohexyl)acetamide

In the landscape of drug discovery and chemical research, scientists frequently encounter novel molecules for which a comprehensive, formally issued Safety Data Sheet (SDS) does not yet exist. 2-cyclopropyl-N-(4,4-difluorocyclohexyl)acetamide is one such compound. This guide has been developed to provide researchers, scientists, and drug development professionals with a robust framework for the safe handling of this molecule. By deconstructing the compound into its core structural motifs and analyzing empirical data from analogous structures, we can establish a highly informed and conservative safety protocol. This document is founded on the principle of proactive risk mitigation, ensuring that all laboratory operations are conducted with the utmost caution until specific toxicological data becomes available.

Section 1: Compound Profile and Inferred Hazard Assessment

Chemical Identity

The molecule, 2-cyclopropyl-N-(4,4-difluorocyclohexyl)acetamide, is a complex amide featuring three key structural components: an acetamide backbone, an N-linked difluorocyclohexyl group, and a C-linked cyclopropyl group.

Caption: Chemical structure of the target compound.

Table 1: Chemical Identifiers (Predicted)

| Identifier | Value | Source |

| Molecular Formula | C₁₁H₁₇F₂NO | Calculated |

| Molecular Weight | 233.26 g/mol | Calculated |

| CAS Number | Not Assigned | N/A |

Inferred Hazard Profile

Lacking a specific SDS, a conservative hazard profile is constructed based on data from structurally related compounds, primarily fluoroacetamide and acetamide. The fluoroacetamide moiety is a known metabolic poison, and acetamide is a suspected carcinogen.[1][2] Therefore, this compound must be handled as if it possesses high toxicity and potential carcinogenicity.

Table 2: Predicted GHS Hazard Classification

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement | Basis & Source(s) |

| Acute Toxicity, Oral | Category 2 | 💀 | Danger | H300: Fatal if swallowed | Based on Fluoroacetamide, a highly toxic analogue.[3][4] |

| Acute Toxicity, Dermal | Category 3 | 💀 | Danger | H311: Toxic in contact with skin | Based on Fluoroacetamide.[3] |

| Carcinogenicity | Category 2 | हेल्थ हज़ार्ड | Warning | H351: Suspected of causing cancer | Based on Acetamide.[2][5][6][7] |

| Skin Irritation | Category 2 | एक्सक्लेमेशन मार्क | Warning | H315: Causes skin irritation | General classification for related amides.[8][9] |

| Eye Irritation | Category 2A | एक्सक्लेमेशन मार्क | Warning | H319: Causes serious eye irritation | General classification for related amides.[8][9] |

Section 2: Risk Mitigation and Safe Handling Protocols

The cornerstone of working with uncharacterized compounds is a multi-layered safety approach that combines engineering controls, personal protective equipment, and meticulous work practices.

Engineering Controls: The Primary Barrier

-

Certified Chemical Fume Hood: All manipulations of the solid compound and its solutions, including weighing, dissolution, and transfers, must be performed inside a certified chemical fume hood. This is non-negotiable and serves to prevent inhalation of any potentially toxic dust or aerosols.

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are promptly diluted and removed.[5][10]

-

Proximity to Safety Equipment: The workspace must have immediate access to a safety shower and an eyewash station.[5][8]

Personal Protective Equipment (PPE): The Last Line of Defense

Table 3: Mandatory PPE for Handling 2-cyclopropyl-N-(4,4-difluorocyclohexyl)acetamide

| Protection Type | Specification | Rationale and Best Practices |

| Hand Protection | Double-gloving with nitrile gloves. | The outer glove should be removed and disposed of immediately after handling the compound. Inspect gloves for any signs of degradation or puncture before use.[6][8] |

| Eye Protection | Chemical safety goggles. | Standard safety glasses with side shields are insufficient. Goggles provide a seal around the eyes, protecting against splashes and fine particulates.[3][5] |

| Body Protection | Flame-resistant lab coat, fully buttoned. | Provides a removable barrier to protect skin and personal clothing from contamination.[8] |

| Respiratory | Not required if work is confined to a fume hood. | In the event of a significant spill outside of containment, a full-face respirator with appropriate cartridges would be necessary for emergency response.[6] |

Experimental Protocol: Safe Weighing and Stock Solution Preparation

This protocol is designed as a self-validating system to minimize exposure risk at every step.

Caption: Step-by-step workflow for safe handling and solution preparation.

Section 3: Emergency Procedures

Immediate and correct response to an exposure is critical.

First-Aid Measures

-

If Inhaled: Remove the individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][10]

-

In Case of Skin Contact: Quickly wipe away any solid material with a dry cloth before flushing the affected area with copious amounts of soap and water for at least 15 minutes.[8] Remove all contaminated clothing while rinsing. Seek immediate medical attention.[3][9]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][7]

Caption: Decision tree for emergency response to an exposure event.

Accidental Release Measures

-

Minor Spill (inside fume hood): Alert others in the area. Gently cover the spill with an absorbent material. Wipe up the material, placing it into a sealed container for disposal. Clean the spill area thoroughly.

-

Major Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and the institutional Environmental Health & Safety (EHS) department. Prevent entry to the area. A trained emergency response team with appropriate respiratory protection should conduct the cleanup.[3]

Section 4: Storage and Waste Disposal

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[10] Keep it segregated from strong oxidizing agents.[5] The container should be clearly labeled with the compound name and all relevant hazard warnings.

-

Waste Disposal: All waste containing this compound (solid waste, contaminated PPE, solutions) must be disposed of as hazardous chemical waste. Due to the fluorine content, it should be classified as halogenated organic waste .[6] Do not dispose of it down the drain. Follow all local, state, and federal regulations for hazardous waste disposal.

Section 5: Toxicological Profile (Inferred)

While no specific data exists for 2-cyclopropyl-N-(4,4-difluorocyclohexyl)acetamide, the toxicological profiles of its analogues are cause for significant concern.

-

Fluoroacetamide: This compound is known to be highly toxic.[4] It acts as a metabolic poison by disrupting the citric acid cycle after being converted to fluoroacetate.[1] The lethal dose in humans is estimated to be 2-10 mg/kg.[3] Symptoms of poisoning may be delayed for several hours after exposure.[3] It is also a neurotoxin and may cause adverse reproductive effects.[4]

-

Acetamide: The International Agency for Research on Cancer (IARC) classifies acetamide as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans" based on sufficient evidence in animal studies.[7] Chronic exposure may also lead to liver damage.[2][7]

References

-

Fluoroacetamide Safety Data Sheet. Santa Cruz Biotechnology, Inc. 3

-

Acetamide, N-tricyclo[3.3.1.13,7]dec-1-yl- Safety Data Sheet. [Source Not Specified]. 8

-

Acetamide Safety Data Sheet. Fisher Scientific. 5

-

Fluoroacetamide Compound Summary. PubChem, National Institutes of Health. Link

-

Acetamide Safety Data Sheet. PENTA. 6

-

Acetamide Hazardous Substance Fact Sheet. New Jersey Department of Health. 2

-

Fluoroacetamide Pesticide Properties Database. AERU, University of Hertfordshire. Link

-

N-{4-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-acetamide Product Page. Fluorochem. Link

-

General Safety Data Sheet. PPG. 11

-

Acetamide Safety Data Sheet. LPS. 10

-

N-[3-[[3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-1,2,3,4,7,8-hexahydro-6,8-dimethyl-2,4,7-trioxopyrido[2,3-d]pyrimidin-5-yl]amino]phenyl]acetamide Safety Data Sheet. Echemi. Link

-

N-cyclopropyl-2-(4-fluorophenoxy)acetamide Compound Summary. PubChem, National Institutes of Health. Link

-

Acetamide Material Safety Data Sheet. Cole-Parmer. Link

-

rel-N-((1r,4r)-4-Hydroxycyclohexyl)acetamide Safety Data Sheet. Fluorochem. Link

-

Acetamide, N-(2-methylpropyl)- Data Page. NIST Chemistry WebBook. Link

Sources

- 1. Fluoroacetamide | FCH2CONH2 | CID 12542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nj.gov [nj.gov]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. Fluoroacetamide [sitem.herts.ac.uk]

- 5. fishersci.at [fishersci.at]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 10. archpdfs.lps.org [archpdfs.lps.org]

- 11. buyat.ppg.com [buyat.ppg.com]

Technical Guide: Sourcing & Preparation of 2-Cyclopropyl-N-(4,4-difluorocyclohexyl)acetamide

The following technical guide details the sourcing, specification, and preparation of 2-cyclopropyl-N-(4,4-difluorocyclohexyl)acetamide .

Executive Summary & Compound Status

Compound Status: Non-Catalog / Custom Synthesis Required As of Q1 2026, 2-cyclopropyl-N-(4,4-difluorocyclohexyl)acetamide is not widely listed as a stock commodity by major global catalogs (e.g., Sigma-Aldrich, Enamine, Combi-Blocks). It is a specialized amide scaffold, likely utilized as a metabolic stability probe or a fragment in kinase inhibitor discovery (due to the gem-difluoro substitution preventing metabolic oxidation at the 4-position).

Recommendation: Researchers must adopt a "Make vs. Buy" strategy.

-

Fastest Route: In-house synthesis using commercially available precursors (2-step protocol).

-

Scalable Route: Contract Custom Synthesis (CRO) citing the specific CAS numbers of the building blocks to reduce lead time.

Sourcing Strategy: The "Make vs. Buy" Decision Matrix

The following decision tree outlines the optimal procurement pathway based on your laboratory's capabilities and timeline.

Figure 1: Procurement logic flow. Due to the absence of direct stock, sourcing precursors is the critical path for rapid access.

Precursor Sourcing (The "Ingredients")

To synthesize Research Grade (>98% purity) material, you must source high-purity building blocks. The quality of the final amide is directly dependent on the purity of the 4,4-difluorocyclohexylamine .

Component A: The Amine[4][5]

-

Chemical Name: 4,4-Difluorocyclohexylamine hydrochloride[1][2]

-

Critical Specification: Must be

98% purity. Lower grades often contain cyclohexylamine impurities which lead to non-fluorinated byproducts that are difficult to separate. -

Recommended Suppliers:

-

Arborpharmchem: Specialized in fluorinated intermediates.

-

Enamine / ChemSpace: Reliable stock for building blocks.

-

Fluorochem: Excellent availability for UK/EU researchers.

-

Component B: The Acid[7][8]

-

Critical Specification:

97% purity. -

Recommended Suppliers:

-

MedChemExpress (MCE): Often stocks this as a drug metabolite standard.

-

Sigma-Aldrich / Merck: Available as a standard building block.

-

Technical Specifications (Research Grade)

When validating the compound (whether synthesized or purchased), the following specifications define "Research Grade" suitable for biological assays (IC50, cell-based assays).

| Parameter | Specification | Rationale |

| Appearance | White to off-white solid | Colored impurities often indicate oxidation of trace amines. |

| Purity (LC-MS) | Essential to rule out off-target effects from the unreacted amine. | |

| Identity (1H NMR) | Conforms to structure | Must show cyclopropyl multiplets (<1 ppm) and amide NH doublet. |

| Identity (19F NMR) | Conforms (-90 to -110 ppm region) | Confirms presence of gem-difluoro group; rules out defluorination. |

| Residual Solvent | < 0.5% (wt/wt) | DMF/DMSO residues can be cytotoxic in cell assays. |

| Solubility | DMSO (>10 mM) | Standard for biological stock solutions. |

Synthesis Protocol (Validated Route)

If sourcing via custom synthesis is too slow, the following protocol is the industry standard for coupling steric/electronic-sensitive amines like 4,4-difluorocyclohexylamine.

Reaction Scheme

Reagents: HATU (Coupling Agent), DIPEA (Base), DMF (Solvent).

Figure 2: Standard HATU-mediated amide coupling workflow.

Step-by-Step Methodology

-

Activation: In a round-bottom flask, dissolve 2-cyclopropylacetic acid (1.0 equiv) in anhydrous DMF (approx. 0.1 M concentration). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir at 0°C for 15 minutes to activate the acid.

-

Addition: Add 4,4-difluorocyclohexylamine hydrochloride (1.1 equiv) in one portion.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by LC-MS for the disappearance of the acid mass.

-

Workup:

-

Dilute reaction mixture with Ethyl Acetate (EtOAc).[6]

-

Critical Step: Wash organic layer with 1N HCl (removes unreacted amine), then Saturated NaHCO3 (removes unreacted acid), then Brine.

-

Dry over Na2SO4 and concentrate in vacuo.

-

-

Purification:

-

If purity <95%: Flash chromatography (Silica gel, 0-50% EtOAc in Hexanes).

-

The product usually elutes as a white solid.

-

Quality Control & Validation

Before using this compound in biological assays, you must validate the batch.

-

1H NMR Check:

-

Look for the Cyclopropyl signature : High-field multiplets typically between 0.1 – 0.6 ppm .

-

Look for the Amide NH : A broad singlet or doublet typically around 5.5 – 6.5 ppm (solvent dependent).

-

-

19F NMR Check:

-

Should show a characteristic pattern for the gem-difluoro group (often a doublet of doublets or broad multiplet) in the -90 to -110 ppm range.

-

-

LC-MS:

-

Confirm Molecular Ion: Calculated MW approx 217.26 Da . Look for

.

-

References

-

Arborpharmchem . Product Page: 4,4-Difluorocyclohexylamine hydrochloride (CAS 675112-70-6).[1][2] Retrieved from

-

MedChemExpress . Product Page: 2-Cyclopropylacetic acid (CAS 5239-82-7).[3] Retrieved from

- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

-

ChemicalBook . Supplier Aggregation for CAS 675112-70-6. Retrieved from

Sources

- 1. 4,4-DIFLUOROCYCLOHEXYLAMINE HYDROCHLORIDE | 675112-70-6 [chemicalbook.com]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. lookchem.com [lookchem.com]

- 4. Cyclopropylacetic acid manufacturers and suppliers in india [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

Troubleshooting & Optimization

Technical Support Center: Amide Bond Formation in Difluorocyclohexyl Systems

Welcome to the technical support center for amide bond formation involving difluorocyclohexyl systems. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges presented by these sterically demanding and electronically modified scaffolds. Here, we provide in-depth troubleshooting advice and frequently asked questions to facilitate the successful synthesis of your target molecules.

Introduction: The Challenge of Difluorocyclohexyl Systems

The incorporation of difluorocyclohexyl moieties into drug candidates is a growing strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1] However, the geminal difluoro group introduces significant steric hindrance and alters the electronic properties of the cyclohexyl ring, which can render standard amide coupling protocols ineffective. Common issues include low or no product yield, slow reaction rates, and the formation of unwanted byproducts. This guide will help you diagnose and resolve these common experimental hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the amide coupling reaction and provides a logical, step-by-step approach to resolving them.

Problem 1: Low to No Amide Product Formation

Initial Observation: TLC or LC-MS analysis shows predominantly unreacted starting materials (carboxylic acid and/or amine) with little to no desired amide product.

Potential Causes & Troubleshooting Steps:

-

Insufficient Reagent Reactivity: The steric bulk of the difluorocyclohexyl group can significantly slow down the reaction kinetics, requiring more potent activating agents than standard carbodiimides like DCC or EDC.[2][3]

-

Recommendation: Switch to a more powerful coupling reagent. Uronium/aminium salts like HATU, HBTU, or COMU, or phosphonium salts such as PyBOP or PyAOP, are known to be more effective for hindered couplings.[2][4][5] HATU and its analogues are particularly effective due to the formation of highly reactive OAt-active esters.[5][6]

-

-

Incomplete Activation of the Carboxylic Acid: The formation of the active ester intermediate may be slow or incomplete.

-

Protocol: Before adding the amine, allow for a pre-activation period of 30-60 minutes where the carboxylic acid, coupling reagent, and base are stirred together.[7] This ensures the formation of the active ester before the nucleophile is introduced. Monitor the formation of the active ester by LC-MS if possible.

-

-

Protonation of the Amine: The amine nucleophile may be protonated, rendering it unreactive. This is a common issue if the amine starting material is a salt (e.g., HCl or TFA salt) and an insufficient amount of base is used.[8]

-

Solution: Ensure at least one equivalent of a non-nucleophilic base (e.g., DIPEA, N-methylmorpholine) is added to neutralize the amine salt, in addition to the base required for the coupling reaction itself. For particularly challenging couplings, a stronger, non-nucleophilic base like DBU can be considered, but use with caution as it can promote side reactions.

-

-

Suboptimal Reaction Conditions: Temperature and solvent can play a critical role in overcoming the activation energy barrier.

-

Optimization: Gradually increase the reaction temperature. Reactions that are sluggish at room temperature may proceed to completion at 40-60°C. Microwave irradiation can also be a powerful tool for accelerating difficult couplings.[3] Ensure your solvent (e.g., DMF, NMP, or DCM) fully dissolves all reactants.[9]

-

Caption: A decision tree for troubleshooting low-yield amide couplings.

Problem 2: Presence of Significant Byproducts

Initial Observation: TLC or LC-MS analysis shows the formation of one or more significant byproducts in addition to, or instead of, the desired amide.

Potential Causes & Troubleshooting Steps:

-

Racemization: For chiral carboxylic acids, the harsh conditions required for coupling can lead to epimerization at the alpha-carbon.[4]

-

Mitigation: The addition of a racemization suppressant is crucial. 1-Hydroxy-7-azabenzotriazole (HOAt) is generally more effective than 1-hydroxybenzotriazole (HOBt).[5][10] Using a weaker base, such as N-methylmorpholine (NMM) or collidine in place of DIPEA, can also reduce the risk of racemization.[4]

-

-

N-acylurea Formation: When using carbodiimides (DCC, EDC), the reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct.[4][11]

-

Solution: This side reaction can be minimized by adding HOBt or HOAt, which rapidly traps the O-acylisourea to form a more stable active ester.[11]

-

-

Guanidinylation of the Amine: Uronium/aminium-based coupling reagents (e.g., HBTU, HATU) can react with the amine to form a guanidinium byproduct, which terminates the reaction.[5]

-

Prevention: This is more likely to occur if the coupling reagent is used in excess or if the activation of the carboxylic acid is slow.[5] Use a slight excess of the carboxylic acid relative to the coupling reagent and ensure a pre-activation step is employed.[4] Alternatively, switch to a phosphonium-based reagent like PyBOP, which does not cause guanidinylation.[5]

-

| Reagent Class | Examples | Common Side Reactions | Mitigation Strategy |

| Carbodiimides | DCC, EDC | N-acylurea formation, Racemization | Add HOBt or HOAt |

| Uronium/Aminium | HBTU, HATU, COMU | Guanidinylation of amine, Racemization | Pre-activation, Use slight excess of acid, Add HOAt |

| Phosphonium | PyBOP, PyAOP | Minimal | Generally cleaner reactions |

Frequently Asked Questions (FAQs)

Q1: Why are difluorocyclohexylamines poor nucleophiles?

The electron-withdrawing nature of the two fluorine atoms reduces the electron density on the cyclohexyl ring and, by induction, on the amine nitrogen. This decreased basicity and nucleophilicity makes the amine less reactive towards the activated carboxylic acid.[12][13]

Q2: Which coupling reagent do you recommend as a starting point for a difluorocyclohexyl system?

For a challenging substrate like a difluorocyclohexylamine, a good starting point would be HATU in combination with DIPEA in DMF.[6][12] HATU is a highly efficient coupling reagent, and the inclusion of HOAt in its structure helps to both accelerate the reaction and suppress racemization.[4][5] If this fails, COMU is an excellent and safer alternative with comparable or even superior reactivity in some cases.[14][15]

Q3: Can I use acyl chlorides to activate my carboxylic acid?

While acyl chlorides are highly reactive, their generation often requires harsh conditions (e.g., thionyl chloride or oxalyl chloride) that may not be compatible with complex molecules.[16][17] A milder and often more effective approach for extremely hindered systems is the in situ formation of acyl fluorides using reagents like TFFH or BTFFH.[13][18] Acyl fluorides are less sterically demanding and highly reactive, making them ideal for challenging couplings.[18]

Q4: How can I monitor the progress of my reaction effectively?

Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques.[19]

-

TLC: Allows for a quick visualization of the consumption of starting materials and the appearance of the product spot.

-

LC-MS: Provides more definitive information, allowing you to track the masses of the starting materials, the desired product, and any byproducts. This is particularly useful for identifying issues like N-acylurea formation or guanidinylation.

Caption: A typical workflow for a HATU-mediated amide coupling.

References

-

SciSpace. (n.d.). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. [Link]

-

ChemRxiv. (2020, July 30). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[6]uril. [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

-

Pandey, S. K., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(49), 6482-6485. [Link]

-

Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11503. [Link]

-

ResearchGate. (2020, July 30). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[6]uril. [Link]

-

ResearchGate. (n.d.). Monitoring action readiness of coupling reagent carbodiimide in aqueous solutions. [Link]

-

ResearchGate. (n.d.). New Trends in Peptide Coupling Reagents. [Link]

-

Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Neri, D., & Scheuermann, J. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Organic & Biomolecular Chemistry, 14(32), 7634-7637. [Link]

-

PubMed. (2016, August 8). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. [Link]

-

ResearchGate. (n.d.). Optimization of reaction conditions for amide bond formation. [Link]

-

Master Organic Chemistry. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]

-

Corless, V. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. [Link]

-

Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

-

Movassaghi, M., & Schmidt, M. A. (2007). Challenges and Breakthroughs in Selective Amide Activation. Angewandte Chemie International Edition, 46(21), 3722-3730. [Link]

-

Umehara, A., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. ACS Omega, 8(8), 7943-7953. [Link]

-

ResearchGate. (n.d.). Optimization of the reaction conditions for amide bond formation from aldehydes. [Link]

-

Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?[Link]

-

Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?[Link]

-

ResearchGate. (n.d.). Analytical Techniques for Small Molecule Solid Phase Synthesis. [Link]

-

ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

-

ResearchGate. (n.d.). A Weak Attractive Interaction between Organic Fluorine and an Amide Group. [Link]

-

ACS Figshare. (n.d.). Method of Monitoring the Number of Amide Bonds in Peptides Using Near-Infrared Spectroscopy. [Link]

-

Khan Academy. (n.d.). Preparation of amides using DCC. [Link]

-

Green Chemistry. (2023, March 28). Biocatalytic amide bond formation. [Link]

-

ResearchGate. (n.d.). Amide bond formation using amino acid fluorides. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. bachem.com [bachem.com]

- 5. 肽偶联剂选择指南 [sigmaaldrich.com]

- 6. peptide.com [peptide.com]

- 7. reddit.com [reddit.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. hepatochem.com [hepatochem.com]

- 17. reddit.com [reddit.com]

- 18. blogs.rsc.org [blogs.rsc.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Purification of Crude 2-cyclopropyl-N-(4,4-difluorocyclohexyl)acetamide

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and purification strategies for 2-cyclopropyl-N-(4,4-difluorocyclohexyl)acetamide. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions during your purification process.

I. Understanding Your Impurity Profile: First Principles

Effective purification begins with a comprehensive understanding of the potential impurities in your crude product. The synthesis of 2-cyclopropyl-N-(4,4-difluorocyclohexyl)acetamide, typically through the coupling of cyclopropanecarboxylic acid and 4,4-difluorocyclohexylamine, can introduce several common impurities.

Common Impurities to Consider:

-

Unreacted Starting Materials:

-

Cyclopropanecarboxylic acid

-

4,4-difluorocyclohexylamine

-

-

Coupling Reagent Byproducts:

-

Urea or isourea byproducts (from carbodiimide reagents like DCC or EDC).

-

Guanidinium byproducts (from uronium/aminium salt reagents like HBTU).[]

-

-

Side-Reaction Products:

-

N-acylurea, if carbodiimide coupling reagents are used.

-

A preliminary analysis of your crude material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to identify the major impurities present. This will inform the selection of the most appropriate purification strategy.

II. Purification Strategy Selection: A Decision-Making Workflow

The choice of purification method depends on the physical state of your crude product (solid or oil) and the nature of the impurities. The following workflow will guide you in selecting the optimal strategy.

Caption: Decision workflow for selecting a purification strategy.

III. Troubleshooting and FAQs

This section addresses common issues encountered during the purification of 2-cyclopropyl-N-(4,4-difluorocyclohexyl)acetamide.

Recrystallization Issues

Q1: My compound "oils out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the compound's solubility at the solvent's boiling point is too high, or the cooling process is too rapid.

-

Solution 1: Use a Solvent/Anti-Solvent System. Dissolve your compound in a minimal amount of a good solvent (e.g., ethyl acetate, acetone) at room temperature. Then, slowly add an "anti-solvent" (a solvent in which your compound is poorly soluble, e.g., hexanes) dropwise until the solution becomes cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.[2]

-

Solution 2: Slower Cooling. Allow the hot solution to cool to room temperature undisturbed before placing it in an ice bath. Scratching the inside of the flask with a glass rod can also help induce crystallization.[3]

Q2: I have poor recovery after recrystallization.

A2: This can be due to several factors:

-

Too much solvent: Using an excessive amount of solvent will keep more of your product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve your crude product.[4]

-

Compound has significant solubility in the cold solvent: The chosen solvent may not be ideal. A good recrystallization solvent should have high solubility for your compound when hot and low solubility when cold.[5] You may need to screen other solvents.

Q3: My recrystallized product is still impure.

A3: This suggests that the impurities have similar solubility profiles to your product in the chosen solvent.

-

Solution 1: Second Recrystallization. A second recrystallization in the same or a different solvent system can often improve purity.

-

Solution 2: Activated Charcoal. If your product is colored, adding a small amount of activated charcoal to the hot solution before filtration can help remove colored impurities.[4]

-

Solution 3: Switch to Chromatography. If recrystallization fails to remove the impurities, column chromatography will likely be necessary.

Chromatography Issues

Q4: My compound streaks on the silica gel TLC plate.

A4: Streaking is often caused by the interaction of basic amine impurities or the amide itself with the acidic silica gel.[6]

-

Solution: Add a Mobile Phase Modifier. Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your eluent to neutralize the acidic sites on the silica gel.[7]

Q5: I can't get good separation between my product and an impurity.

A5: This indicates that the chosen solvent system does not provide sufficient selectivity.

-

Solution 1: Change Solvent System. Experiment with different solvent systems. A common starting point for amides is a mixture of hexanes and ethyl acetate. You can also try dichloromethane/methanol.

-

Solution 2: Use a Different Stationary Phase. If silica gel does not provide adequate separation, consider using a different stationary phase. For fluorinated compounds, specialized fluorinated stationary phases can sometimes offer better selectivity.[7][8] Alumina (neutral or basic) can also be a good alternative for purifying basic compounds.[6]

-

Solution 3: Reversed-Phase Chromatography. Given the potential polarity of the difluorocyclohexyl group, reversed-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase may be effective.[8]

Work-up and Extraction Issues

Q6: How can I remove unreacted cyclopropanecarboxylic acid and 4,4-difluorocyclohexylamine before chromatography?

A6: An acid-base liquid-liquid extraction is a highly effective method for removing these starting materials.

-

Protocol: Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane.

-

Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic cyclopropanecarboxylic acid. The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer.[9]

-

Wash the organic layer with a mild aqueous acid (e.g., 1M HCl) to remove the basic 4,4-difluorocyclohexylamine. The amine will be protonated to its ammonium salt, which is soluble in the aqueous layer.[9]

-

Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

IV. Experimental Protocols

Protocol 1: Recrystallization Solvent Screening

A successful recrystallization depends on the choice of a suitable solvent.[5] The ideal solvent should dissolve the compound when hot but not when cold.[5]

Procedure:

-

Place a small amount (10-20 mg) of your crude product into several test tubes.

-

To each test tube, add a different solvent (e.g., ethanol, ethyl acetate, acetone, acetonitrile, toluene, or a mixture like hexanes/ethyl acetate) dropwise at room temperature until the solid dissolves. Note the solubility at room temperature.[9]

-

If the solid is insoluble at room temperature, gently heat the test tube in a warm water bath. Continue adding the solvent dropwise until the solid dissolves completely.

-

Allow the test tube to cool to room temperature, and then place it in an ice bath.

-

Observe if crystals form. The best solvent will result in the formation of a good quantity of crystals upon cooling.

Table 1: Common Recrystallization Solvents for Amides

| Solvent | Polarity | Boiling Point (°C) | Comments |

| Ethanol | Polar | 78 | A good general solvent for many amides.[9] |

| Ethyl Acetate | Moderately Polar | 77 | Often a good choice for recrystallization. |

| Acetone | Polar | 56 | Can be effective, but its low boiling point requires care.[9] |

| Acetonitrile | Polar | 82 | Can give very good results for amide recrystallization.[7][9] |

| Toluene | Non-polar | 111 | May be suitable if the compound is less polar. |

| Hexanes/Ethyl Acetate | Variable | Variable | A common mixture to fine-tune polarity. |

Protocol 2: Flash Column Chromatography

Flash chromatography is a rapid and effective method for purifying compounds.

Procedure:

-

TLC Analysis: Develop a suitable solvent system using TLC. The ideal eluent will give your product an Rf value of approximately 0.2-0.4 and good separation from impurities.

-

Column Packing: Prepare a slurry of silica gel in the least polar solvent of your eluent system (e.g., hexanes). Pour the slurry into a column and allow it to pack evenly.

-

Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a more polar solvent if necessary. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

-

Elution: Begin eluting the column with your chosen solvent system. You can use an isocratic (constant solvent composition) or gradient (increasing polarity) elution.

-

Fraction Collection: Collect fractions and monitor their composition by TLC.

-

Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

V. Concluding Remarks

The purification of 2-cyclopropyl-N-(4,4-difluorocyclohexyl)acetamide can be achieved through a systematic approach. By first identifying the likely impurities and then methodically exploring purification techniques such as recrystallization and chromatography, researchers can obtain a product of high purity. This guide provides the foundational knowledge and practical steps to troubleshoot and optimize your purification protocol.

VI. References

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]

-

Kelly, C. B., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Retrieved from [Link]

-

Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry. Retrieved from [Link]

-

Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

-

Cheméo. (n.d.). Chemical Properties of Acetamide, N-cyclohexyl- (CAS 1124-53-4). Retrieved from [Link]

-

Gohil, K., & Noolvi, M. (2021). solvent-free synthesis of amide: a novel technique of green chemistry. ResearchGate. Retrieved from [Link]

-

Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2004). LCGC International. Retrieved from [Link]

-

Kolykhalov, D. A., et al. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem.

-

Solvent-free synthesis of amide: a novel technique of green chemistry. (n.d.). SciSpace. Retrieved from [Link]

-

Przybyciel, M. (2004). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America.

-

Veeprho. (n.d.). Acetamide Impurities and Related Compound. Retrieved from [Link]

-

FooDB. (2010). Showing Compound Acetamide (FDB008298). Retrieved from [Link]

-

Zhang, Z., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. Patterns.

-

CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

-

EPA. (n.d.). Acetamide, N-(4-formylphenyl)- Properties. Retrieved from [Link]

-

The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2024). ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). N-cyclopropyl-2-(4-fluorophenoxy)acetamide. Retrieved from [Link]

-

Cover Feature: The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions (ChemSusChem 2/2025). (2025). ResearchGate. Retrieved from [Link]

-

Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. (n.d.). Google Patents. Retrieved from

-

Cover Feature: The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions (ChemSusChem 2/2025). (2025). ResearchGate. Retrieved from [Link]

-

Incorporation of gem-Difluorocycloalkyl Substituents into Heterocycles via the Levin's “Nitrogen Deletion” Strategy. (2023). Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

-

Synthesis and antiviral properties of new derivatives of 2-(alkylsulfanyl)-6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methylpyrimidin-4(3H)-one. (2025). ResearchGate. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

-

Recrystallization. (2020). YouTube. Retrieved from [Link]

Sources

- 2. Reagents & Solvents [chem.rochester.edu]

- 3. benchchem.com [benchchem.com]

- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. The synthesis and transition temperatures of some difluoro-substituted cyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

Validation & Comparative

A Scientist's Guide to the ¹H NMR Spectral Analysis of 2-cyclopropyl-N-(4,4-difluorocyclohexyl)acetamide: A Comparative Study

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of this analytical endeavor, providing unparalleled insight into molecular architecture. This guide offers an in-depth analysis of the ¹H NMR spectrum of 2-cyclopropyl-N-(4,4-difluorocyclohexyl)acetamide, a molecule featuring several structurally interesting motifs: a rigid cyclopropyl ring, a conformationally dynamic difluorocyclohexyl group, and an amide linkage with restricted rotation.

The purpose of this document is to move beyond a simple peak-list interpretation. We will dissect the predicted spectrum, explaining the causal relationships between the molecule's three-dimensional structure and the resulting NMR signals. Furthermore, by comparing its spectrum to those of rationally chosen analogs, we will isolate and highlight the unique spectral signatures imparted by the cyclopropyl and gem-difluoro moieties. This guide is intended for researchers and drug development professionals who require a deep and practical understanding of NMR for confirming molecular identity, purity, and conformation.

Section 1: Predicted ¹H NMR Spectrum - A Detailed Breakdown

The ¹H NMR spectrum of 2-cyclopropyl-N-(4,4-difluorocyclohexyl)acetamide is predicted to exhibit a series of complex and informative signals. The analysis is predicated on the molecule's likely preferred conformation, where the bulky N-acyl group occupies an equatorial position on the cyclohexane chair, minimizing steric hindrance.[1]

Molecular Structure and Proton Labeling

To facilitate a clear discussion, the protons of the target molecule are systematically labeled in the diagram below.

Caption: Labeled structure of the target molecule.

Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, coupling constants (J), and integrations for each proton signal.

| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Justification |

| HN | 6.0 - 7.5 | broad singlet (br s) | - | 1H | Amide N-H protons typically appear downfield and are often broadened due to quadrupolar relaxation and exchange.[2][3] |

| H1a | 3.8 - 4.2 | tt (triplet of triplets) | Jaa' ≈ 12-13, Jae' ≈ 4-5 | 1H | Axial proton on the carbon bearing the nitrogen. Deshielded by the electronegative nitrogen. Large axial-axial (Jaa') and smaller axial-equatorial (Jae') couplings to H2a'/H6a' and H2e'/H6e' respectively. |

| H3e'', H5e'' | 2.1 - 2.4 | dtm (doublet of triplet of multiplets) | ²JHe''Ha'' ≈ 14-15, ³JHF ≈ 4-8 | 2H | Equatorial protons deshielded by the gem-difluoro group. Split by geminal proton (Ha''), vicinal protons, and crucially, by vicinal fluorine atoms (³JHF).[4][5] |

| H3a'', H5a'' | 1.9 - 2.2 | dtm (doublet of triplet of multiplets) | ²JHa''He'' ≈ 14-15, ³JHF ≈ 10-15 | 2H | Axial protons also deshielded and coupled to fluorine. The ³JHF for axial protons is typically larger than for equatorial ones.[4][5] |

| Hα | 2.2 - 2.4 | d | ³Jαβ ≈ 7-8 | 2H | Protons alpha to the carbonyl group are deshielded. Appears as a doublet due to coupling with Hβ.[2][6] |

| H2e', H6e' | 1.7 - 1.9 | m | - | 2H | Equatorial protons on the cyclohexane ring. |

| H2a', H6a' | 1.2 - 1.5 | m | - | 2H | Axial protons, typically shielded relative to their equatorial counterparts. |

| Hβ | 0.9 - 1.2 | m | - | 1H | Methine proton of the cyclopropyl group, coupled to Hα and the two Hγ protons. |

| Hγ, Hγ' | 0.4 - 0.7 | m | - | 4H | Methylene protons of the cyclopropyl group. They are diastereotopic and exhibit complex splitting. Their significant upfield shift is a hallmark of the cyclopropane ring's magnetic anisotropy.[7][8] |

Section 2: The Comparative Analysis - Learning from Analogs

To fully appreciate the spectral features of the target molecule, it is instructive to compare its predicted spectrum with those of two key analogs. This comparison isolates the spectroscopic consequences of specific structural modifications.

Alternative 1: 2-cyclopropyl-N-cyclohexylacetamide (Non-fluorinated Analog)

Replacing the two fluorine atoms with hydrogens dramatically simplifies the spectrum and highlights the electronic and coupling effects of fluorine.

-

Key Spectral Difference: The signals for the protons at C3 and C5 (H3''/H5'') would shift significantly upfield (likely to ~1.6-1.8 ppm for equatorial and ~1.1-1.3 ppm for axial) due to the removal of the deshielding effect of the fluorine atoms.

-

Multiplicity Simplification: The complex splitting due to H-F coupling would vanish. The H3''/H5'' signals would simplify into multiplets determined solely by H-H couplings.

Alternative 2: N-(4,4-difluorocyclohexyl)-3-methylbutanamide (Isopropyl Analog)

Replacing the cyclopropyl group with an isopropyl group allows for a direct comparison of the signals from these alkyl fragments.

-

Key Spectral Difference: The unique, highly shielded signals of the cyclopropyl protons (Hβ and Hγ, < 1.2 ppm) would be absent. Instead, we would observe:

-

A septet for the isopropyl methine proton (CH) around 2.1-2.4 ppm .

-

A doublet for the two diastereotopic methyl groups (CH₃) around 0.9-1.1 ppm , integrating to 6H.

-

Summary Comparison Table

| Feature | Target Molecule | Analog 1 (Non-fluorinated) | Analog 2 (Isopropyl) |

| H3''/H5'' Signal (ppm) | ~1.9 - 2.4 | ~1.1 - 1.8 | ~1.9 - 2.4 |

| H3''/H5'' Multiplicity | Complex (with ³JHF) | Simpler (no ³JHF) | Complex (with ³JHF) |

| Upfield Region (<1.2 ppm) | Complex multiplets for cyclopropyl Hβ, Hγ | Complex multiplets for cyclopropyl Hβ, Hγ | Doublet for 2x CH₃ |

| Diagnostic Signal | H-F coupling; upfield cyclopropyl signals | Absence of H-F coupling | Isopropyl septet and doublet |

Section 3: Experimental Protocol for High-Resolution Spectral Acquisition

The acquisition of high-quality, unambiguous NMR data is contingent upon a rigorous and well-designed experimental protocol. The following workflow is designed to be a self-validating system, ensuring both accuracy and reproducibility.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh ~5-10 mg of the solid sample.

-

Dissolve the sample in ~0.6 mL of a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a suitable first choice due to its ability to dissolve a wide range of organic compounds.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup & Calibration (for a 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent (CDCl₃).

-

Shim the magnetic field to achieve optimal homogeneity. A narrow, symmetrical TMS peak is indicative of good shimming.

-

Set the sample temperature to a standard value, e.g., 298 K (25 °C), and allow it to equilibrate.

-

-

1D ¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).

-

Apply a 90° pulse.

-

Set the acquisition time to at least 3 seconds to ensure good resolution.

-

Set a relaxation delay of 2-5 seconds to allow for full magnetization recovery, ensuring accurate integration.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

-

Perform a baseline correction.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integrate all signals and normalize the integration values.

-

-

Advanced 2D NMR for Structural Confirmation:

-

COSY (Correlation Spectroscopy): Run a standard gCOSY experiment to establish ¹H-¹H coupling networks. This will confirm which protons are spin-coupled, for example, linking H1a to H2'/6' and Hα to Hβ.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, providing an unambiguous assignment of the protonated carbons in the ¹³C spectrum.

-